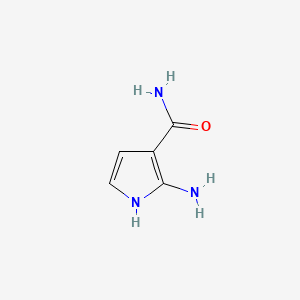

2-Amino-1H-pyrrole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-3(5(7)9)1-2-8-4/h1-2,8H,6H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTODFWKFORSYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1h Pyrrole 3 Carboxamide and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for pyrrole (B145914) synthesis have been adapted to produce 2-amino-1H-pyrrole-3-carboxamide and its analogs. These established routes often involve the reaction of key building blocks under specific conditions to construct the pyrrole ring.

Knorr Pyrrole Synthesis and Adaptations

The Knorr pyrrole synthesis is a cornerstone in pyrrole chemistry, traditionally involving the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.orgsemanticscholar.org For the synthesis of this compound derivatives, adaptations of the Knorr synthesis are employed. A common strategy involves the in-situ formation of α-aminoketones, which are prone to self-condensation, from more stable precursors like α-hydroxyketones or α-bromoketones in the presence of amines. ekb.eg These are then reacted with activated methylene (B1212753) compounds such as malononitrile (B47326) or cyanoacetamides to yield the desired 2-aminopyrrole structures. ekb.eg

The reaction typically proceeds under acidic conditions, often using acetic acid, and may require heating. semanticscholar.org The general mechanism involves the initial formation of an enamine from the amine and the β-ketoester (or equivalent), followed by C-alkylation by the α-haloketone and subsequent cyclization with dehydration to form the pyrrole ring. thieme-connect.de

Table 1: Examples of Knorr Pyrrole Synthesis Adaptations

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| α-hydroxyketone + amine | malononitrile | Acidic, heat | 2-amino-3-cyanopyrrole |

| α-bromoketone + primary amine | cyanoacetamide | Acidic | 2-amino-3-carboxamide pyrrole |

| α-aminoketone (in situ) | β-ketoester | Zinc, acetic acid | Substituted pyrrole |

Paal-Knorr Synthesis Approaches

The Paal-Knorr synthesis is another fundamental method for constructing the pyrrole ring, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.orgrgmcet.edu.in This reaction is versatile and can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction. organic-chemistry.org

In the context of producing this compound derivatives, the Paal-Knorr approach can be utilized in multi-step sequences. For instance, a Stetter-Paal-Knorr reaction sequence has been developed for the synthesis of complex tricyclic pyrrole-2-carboxamides. nih.gov This sequence involves the initial formation of a 1,4-dicarbonyl intermediate through a Stetter reaction, which then undergoes a microwave-assisted Paal-Knorr cyclization with a primary amine to form the pyrrole ring. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields by minimizing thermal decomposition. nih.gov

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by cyclization and dehydration to yield the pyrrole. wikipedia.org

Hantzsch Pyrrole Synthesis and Modified Protocols

The Hantzsch pyrrole synthesis provides a valuable route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This method is particularly useful for preparing pyrroles with various substitution patterns, which can be further functionalized.

A significant modification of the Hantzsch synthesis for the preparation of pyrrole-3-carboxamides involves the use of solid-phase synthesis. nih.gov In this approach, a polystyrene Rink amide resin is first acetoacetylated and then converted to a polymer-bound enaminone by treatment with a primary amine. This resin-bound intermediate then undergoes a Hantzsch reaction with an α-bromoketone to yield the pyrrole. nih.gov Cleavage from the solid support with trifluoroacetic acid affords the desired pyrrole-3-carboxamides in high purity. nih.gov

Continuous flow chemistry has also been applied to the Hantzsch synthesis, allowing for a one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones. scispace.comsyrris.com The in-situ generated hydrobromic acid facilitates the hydrolysis of the tert-butyl ester, and the resulting carboxylic acid can be subsequently converted to a carboxamide. thieme-connect.descispace.com

Table 2: Modified Hantzsch Pyrrole Synthesis Protocols

| Methodology | Key Reagents | Key Features | Product |

| Solid-Phase Synthesis | Rink amide resin, β-ketoester, primary amine, α-bromoketone | High purity products, simplified work-up | Pyrrole-3-carboxamides |

| Continuous Flow | tert-butyl acetoacetate, primary amine, α-bromoketone | One-pot synthesis, in-situ hydrolysis | Pyrrole-3-carboxylic acids |

Condensation Reactions in Pyrrole Carboxamide Formation

The formation of the carboxamide functionality on the pyrrole ring is often achieved through standard amide bond formation reactions. A common and effective method involves the reaction of a pyrrole carboxylic acid with an amine in the presence of a coupling agent. rsc.org

Alternatively, activated pyrrole species can be used. For example, 2-(trichloroacetyl)pyrroles serve as effective acylating agents, reacting smoothly with amines to form the corresponding pyrrole-2-carboxamides. rsc.org This method is particularly useful as the trichloromethyl group acts as a good leaving group, and the reaction proceeds without the need for protecting groups on other functionalities like a 2-aminoimidazole ring. rsc.org

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of complex molecules. These advanced strategies are increasingly being applied to the synthesis of this compound and its derivatives.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency and diversity generation.

Several MCRs have been developed for the synthesis of substituted 2-aminopyrroles. One such approach involves a three-component reaction of an aldehyde, an amine, and a nitroalkane. researchgate.net Another notable example is the Gewald reaction, which traditionally synthesizes 2-aminothiophenes but has been adapted for pyrrole synthesis. umich.eduwikipedia.org While the classical Gewald reaction involves a ketone, a cyanoester, and elemental sulfur, variations can lead to the formation of pyrrole structures. ekb.egumich.edu

A three-component reaction for the synthesis of 2-aminopyrroles has been reported that involves the reaction of a 1,3-dicarbonyl compound, an amine, and a nitroalkene. researchgate.net This reaction proceeds via a cascade of reactions, including a Michael addition and a condensation, to afford the final pyrrole product. Furthermore, a four-component reaction has been developed for the synthesis of this compound derivatives, highlighting the power of MCRs in rapidly accessing this scaffold. acs.org

Table 3: Multicomponent Reactions for Pyrrole Synthesis

| Reaction Type | Components | Key Features |

| Three-Component | Aldehyde, Amine, Nitroalkane | Efficient access to substituted pyrroles |

| Gewald-type | Ketone, Cyanoester, (Sulfur analog) | Adaptable for pyrrole synthesis |

| Three-Component | 1,3-Dicarbonyl, Amine, Nitroalkene | Cascade reaction leading to pyrroles |

| Four-Component | Various | Direct synthesis of this compound derivatives |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of substituted pyrroles. These methods often involve the derivatization of a pre-formed pyrrole ring. mdpi.com

A common strategy involves the Suzuki coupling of a borylated pyrrole with an aryl or heteroaryl halide. For instance, commercially available pyrrole-2-carboxylate esters can be subjected to catalytic borylation, followed by a Suzuki coupling reaction without the need for protection of the pyrrole N-H proton. mdpi.com This two-step process provides a convenient route to 5-aryl-pyrrole-2-carboxylates. mdpi.com The Suzuki coupling can be effectively catalyzed by palladium complexes, such as Pd(OAc)2/SPhos or Pd(PPh3)4. mdpi.com This methodology tolerates a wide range of functional groups on the aryl bromide partner, including those with acidic protons. mdpi.com

Gold-catalyzed reactions have also emerged as a valuable tool in pyrrole synthesis. acs.org Gold(I) catalysts can activate alkynes towards nucleophilic attack, enabling the construction of the pyrrole ring. For example, the reaction of alkynyl thioethers with isoxazoles, catalyzed by Au(I), proceeds via a regioselective β-addition to furnish 3-sulfenylated pyrroles. acs.org This formal (3+2) cycloaddition pathway demonstrates the utility of gold catalysis in accessing functionalized pyrroles. acs.org

Copper-catalyzed reactions have also been employed in the synthesis of polysubstituted pyrroles. A modular approach involves two sequential copper-catalyzed vinylations of bis-Boc-hydrazine, which is then followed by a thermal rearrangement and cyclization to yield a variety of functionalized pyrroles. acs.org

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)2/SPhos or Pd(PPh3)4 | Suzuki Coupling | Pyrrole-2-carboxylate ester, Aryl bromide | 5-Aryl-pyrrole-2-carboxylates | mdpi.com |

| Au(I) | Formal (3+2) Cycloaddition | Alkynyl thioethers, Isoxazoles | 3-Sulfenylated pyrroles | acs.org |

| Copper | Vinylation/Rearrangement/Cyclization | bis-Boc-hydrazine, Vinyl precursors | Polysubstituted pyrroles | acs.org |

Domino Reaction Sequences

Domino reactions, also known as cascade or tandem reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. acs.orgnih.gov This strategy has been successfully applied to the synthesis of 2-aminopyrroles.

A notable example is a metal-free domino methodology that utilizes alkynyl vinyl hydrazides (AVHs) to produce substituted 2-aminopyrroles. acs.orgnih.gov This process is initiated by a propargylic 3,4-diaza-Cope rearrangement of the AVH platform, a type of sigmatropic rearrangement. acs.orgnih.gov This is followed by a tandem isomerization and a 5-exo-dig N-cyclization reaction to form the 2-aminopyrrole ring. acs.orgnih.gov This method allows for the synthesis of a diverse range of 2-aminopyrroles with various substituents. acs.orgnih.gov The reaction conditions can be optimized, for instance by increasing the reaction temperature, to favor the formation of the desired monoprotected 2-aminopyrrole. acs.orgnih.gov

Another domino approach involves a three-component reaction for the synthesis of 2,3,4-trisubstituted 1H-pyrroles. This copper-catalyzed reaction utilizes aldehydes, ketones, and alkyl isocyanoacetates. rsc.org The reaction proceeds through the formation of a chalcone, followed by a [3+2] cycloaddition to yield a cyclic organocopper intermediate, which then undergoes copper-hydrogen exchange and oxidation to afford the final pyrrole product. rsc.org

| Domino Process | Key Steps | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Metal-free domino reaction | Propargylic 3,4-diaza-Cope rearrangement, Isomerization, 5-exo-dig N-cyclization | Alkynyl vinyl hydrazides (AVHs) | Substituted 2-aminopyrroles | acs.orgnih.gov |

| Copper-catalyzed three-component reaction | Chalcone formation, [3+2] cycloaddition, Copper-hydrogen exchange, Oxidation | Aldehydes, Ketones, Alkyl isocyanoacetates | 2,3,4-Trisubstituted 1H-pyrroles | rsc.org |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful and atom-economical method for constructing five-membered rings like pyrroles. These reactions involve the combination of a three-atom component and a two-atom component.

A significant example is the formal [3+2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by silver triflimide (AgNTf2). nih.govresearchgate.net This reaction proceeds efficiently in an open flask, yielding a variety of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields. nih.gov The proposed mechanism involves the generation of an α-imino silver carbene intermediate from the ynamide, which then undergoes cyclization and isomerization to form the pyrrole ring. nih.gov This method is advantageous due to the use of an inexpensive catalyst and simple reaction conditions. nih.gov

Gold-catalyzed [3+2] cycloadditions have also been developed. For example, the reaction between ynamides and isoxazoles can be catalyzed by gold to produce fully substituted 2-aminopyrroles. acs.org This reaction is considered atom-economic and proceeds under mild conditions. researchgate.net

The Van Leusen reaction is another classic example of a [3+2] cycloaddition used for pyrrole synthesis. It involves the reaction of an activated alkene with tosylmethyl isocyanide (TosMIC). nih.gov This method is operationally simple and utilizes readily available starting materials. nih.gov

| Reaction | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Formal [3+2] Cycloaddition | AgNTf2 | Ynamides, Unprotected isoxazol-5-amines | 5-Amino-1H-pyrrole-3-carboxamides | nih.govresearchgate.net |

| Formal [3+2] Cycloaddition | Gold | Ynamides, Isoxazoles | Fully substituted 2-aminopyrroles | acs.orgresearchgate.net |

| Van Leusen Reaction | Base (e.g., NaH) | Activated alkenes, Tosylmethyl isocyanide (TosMIC) | Substituted pyrroles | nih.gov |

Alternative Ring-Closing Methodologies

Beyond the previously discussed methods, other ring-closing strategies are employed for the synthesis of pyrrole derivatives. Ring-closing metathesis (RCM) has emerged as a powerful technique for the formation of cyclic compounds.

RCM has been utilized in the gram-scale synthesis of 2-aryl-1H-pyrrole-3-carboxylates. researchgate.net The key step involves the ring-closing metathesis of a β-amino ester. researchgate.net Subsequent aromatization of the resulting pyrroline (B1223166) leads to the desired pyrrole. researchgate.netresearchgate.net Ruthenium-based catalysts, such as the Grubbs catalyst, are commonly used for RCM. organic-chemistry.org The efficiency of the RCM step can be influenced by the choice of solvent and catalyst. researchgate.net Continuous flow chemistry has also been applied to RCM for the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates, demonstrating improved efficiency and environmental friendliness. researchgate.net

Another approach involves the base-mediated intramolecular cyclization of N-propargylamines, which provides a route to structurally diverse pyrroles in high yields. organic-chemistry.org This method exhibits broad applicability and tolerates various functional groups. organic-chemistry.org

In some cases, the final ring-closing step to form a fused pyrrolo[2,3-d]pyrimidine system is achieved by reacting a substituted 2-aminopyrrole with an appropriate alkyne derivative in the presence of a base like sodium ethoxide. nih.gov

Specific Starting Materials and Reagent Systems

The choice of starting materials and reagents is crucial in directing the outcome of the synthesis of this compound and its derivatives.

Utilization of Ynamides and Isoxazol-5-amines

The combination of ynamides and isoxazol-5-amines has proven to be a highly effective strategy for the synthesis of functionalized pyrroles. acs.orgnih.gov As previously mentioned in the context of cycloaddition reactions, the AgNTf2-catalyzed formal [3+2] cycloaddition of ynamides with unprotected isoxazol-5-amines provides an efficient route to 5-amino-1H-pyrrole-3-carboxamide derivatives. nih.gov This reaction is notable for its high yields and operational simplicity. nih.gov

Gold catalysis can also be employed to mediate the reaction between ynamides and isoxazoles, leading to the formation of polysubstituted 2-aminopyrroles. acs.org This highlights the versatility of ynamides as a key building block in modern pyrrole synthesis.

Application of Alkynyl Vinyl Hydrazides

Alkynyl vinyl hydrazides (AVHs) are key precursors in a novel and facile metal-free domino reaction for the synthesis of 2-aminopyrroles. acs.orgnih.gov These previously unknown starting materials are readily accessible from the corresponding N-alkynyl hydrazides. acs.org The domino process, which involves a propargylic 3,4-diaza-Cope rearrangement followed by a 5-exo-dig N-cyclization, allows for the construction of a library of 2-aminopyrroles with diverse substitution patterns. acs.orgnih.gov This methodology can be controlled to selectively produce a single monoprotected 2-aminopyrrole, where the amine nitrogen is protected (e.g., as N-Boc) and the pyrrole nitrogen remains as a free N-H. acs.orgnih.gov

Reactivity of Amino Esters and Malonic Acid Derivatives

A notable synthetic route to pyrrole derivatives involves the reaction of amino esters with derivatives of malonic acid. One such method describes the solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds from L-tryptophan. mdpi.com The initial step involves the esterification of L-tryptophan, followed by heating equimolar mixtures of the resulting alkyl 2-aminoesters and a 1,3-dicarbonyl compound, such as malonic acid, in the presence of a catalytic amount of potassium hydroxide. mdpi.com This reaction proceeds in two stages: the initial formation of an amide intermediate from the malonic acid and the amino ester, followed by a base-promoted cyclization to yield the pyrrole ring. mdpi.com This method has been reported to produce moderate to good yields, ranging from 45% to 81%. mdpi.com

Another approach involves the reaction between 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid and an amine, like benzylamine, to form amide derivatives. mdpi.com This reaction highlights the challenge of regioselectivity due to the presence of two carboxylic acid groups. mdpi.com The use of a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent like dichloromethane (B109758) (DCM) has been shown to be effective. mdpi.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Alkyl 2-aminoesters, Malonic acid | KOH (cat.), 170°C, solvent-free | 2,4,5-trisubstituted-1H-pyrrol-3-ol | 45-81% | mdpi.com |

| 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid, Benzylamine | TBTU, DIPEA, DCM, rt | 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | Good | mdpi.com |

Synthetic Challenges and Optimization Studies

The synthesis of this compound and its derivatives is not without its challenges. Key areas of concern for chemists include controlling stereochemistry during derivatization, achieving regioselectivity in reactions with multifunctional substrates, and optimizing reaction conditions to maximize yield and purity.

The introduction of chiral centers during the synthesis of pyrrole derivatives necessitates stereochemical control to isolate the desired stereoisomer, which is often crucial for biological activity. For instance, in the synthesis of complex molecules like 1H-Pyrrole-2-carboxamide, N-(3-amino-3-imino-1-propenyl)-4-(((3,4-dihydro-5-amino-4-hydroxy-2H-pyrrol-2-yl)carbonyl)amino)-, (2S-trans)-, dihydrochloride, dihydrate, the specific stereochemistry, denoted by "(2S-trans)," is a critical aspect of its structure and potential biological function. ontosight.ai The synthesis of such compounds involves multi-step processes where the control of stereochemistry is paramount. ontosight.ai While detailed methods for achieving stereochemical control in the synthesis of this compound itself are not extensively detailed in the provided results, the general principles of asymmetric synthesis would apply. This could involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions to ensure the formation of the desired enantiomer or diastereomer.

Regioselectivity is a significant challenge when synthesizing substituted pyrroles, especially when the starting materials contain multiple reactive sites. A prime example is the synthesis of amide derivatives from 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, which possesses two carboxylic acid groups. mdpi.com Achieving selective amidation at one of the two carboxylic acid groups requires careful selection of coupling reagents and reaction conditions. mdpi.com Standard coupling agents may not provide sufficient discrimination between the two sites. mdpi.com The use of specific coupling reagents and reaction monitoring is crucial to ensure the desired regioisomer is formed. mdpi.com Similarly, in the synthesis of 2,3,4-trisubstituted 1H-pyrroles through a three-component reaction, the regioselectivity of the cycloaddition is a key factor. rsc.org Copper-catalyzed reactions of aldehydes, ketones, and alkyl isocyanoacetates have been shown to proceed with high regioselectivity. rsc.org

Optimizing reaction conditions to enhance yield and improve the purity of the final product is a constant endeavor in synthetic chemistry. For instance, in the synthesis of sunitinib (B231), a drug containing a pyrrole moiety, the purity of the final product is critical due to its poor solubility, which makes purification challenging. google.com Optimized processes have been developed that yield crude sunitinib with a purity of ≥98.5%, often exceeding 99.0%, which simplifies the subsequent purification steps. google.com In the synthesis of 2-aminopyrrole-3-carboxylate derivatives, the development of new methods is driven by the need for efficient access to these important building blocks. yok.gov.tr The optimization of large-scale syntheses often involves the use of techniques like continuous flow chemistry to improve yield and purity. evitachem.com

| Challenge | Key Findings |

| Stereochemical Control | The synthesis of complex pyrrole derivatives with specific stereochemistry, crucial for biological activity, requires multi-step, controlled synthetic pathways. ontosight.ai |

| Regioselectivity | In molecules with multiple reactive sites, such as dicarboxylic acids, selective reaction at one site requires specific coupling reagents and conditions to avoid the formation of isomeric byproducts. mdpi.com Copper-catalyzed multicomponent reactions can provide high regioselectivity in the formation of substituted pyrroles. rsc.org |

| Yield and Purity | Optimized synthetic protocols can yield high-purity products, minimizing the need for extensive purification, which is especially important for poorly soluble compounds. google.com The development of new, efficient synthetic methods is crucial for producing key pyrrole intermediates. yok.gov.tr |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Pyrrole (B145914) Ring Formation Mechanisms

The construction of the pyrrole ring in 2-Amino-1H-pyrrole-3-carboxamide and its derivatives is often accomplished through elegant, multi-step sequences that involve a combination of fundamental organic reactions. These pathways provide a versatile toolkit for chemists to access a wide array of substituted pyrroles.

Nucleophilic Addition-Elimination Pathways

Nucleophilic addition-elimination reactions are a cornerstone in the synthesis of many heterocyclic compounds, including pyrrole derivatives. In this context, the initial step typically involves the attack of a nucleophile, such as an amine, on an electrophilic carbonyl carbon. mdpi.comsavemyexams.com This is followed by the elimination of a leaving group, often a water molecule, to form an enamine or a related intermediate. mdpi.com This enamine can then undergo further transformations to yield the final pyrrole ring.

For instance, a proposed mechanism for the formation of certain pyrrole derivatives involves the initial nucleophilic attack of an amine on a carbonyl group to form a (Z)-enamine-type intermediate through a nucleophilic addition-elimination process. mdpi.com This is often the rate-determining step in the reaction sequence. mdpi.com The versatility of this pathway allows for the incorporation of diverse substituents into the final pyrrole structure.

Intramolecular Cyclization Processes

Intramolecular cyclization is a key step in many synthetic routes to this compound derivatives. This process involves the formation of a new ring by the reaction of two functional groups within the same molecule. A common strategy involves a 5-exo-dig N-cyclization, where a nitrogen atom attacks an alkyne to form the five-membered pyrrole ring. acs.org

In one documented approach, the synthesis of 2-aminopyrroles proceeds through a domino reaction that includes an unprecedented 3,4-diaza Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization. acs.org Another example involves the acid-catalyzed intramolecular cyclization of glycine-derived enamino amides, which proceeds via a 5-exo-trig ring closure to yield pyrrolin-4-one derivatives. mdpi.com These intramolecular events are often highly efficient and provide excellent control over the regioselectivity of the ring closure.

The table below summarizes key intramolecular cyclization reactions leading to pyrrole derivatives.

| Starting Material Type | Key Reaction | Intermediate Type | Product Type | Ref |

| Alkynyl vinyl hydrazides | 3,4-diaza-Cope rearrangement, 5-exo-dig N-cyclization | Ethenimine-enamine | 2-Aminopyrroles | acs.org |

| Glycine-derived enamino amides | 5-exo-trig ring closure | - | Pyrrolin-4-ones | mdpi.com |

| Ynamides and isoxazol-5-amines | Cyclization/isomerization | α-Imino silver carbene | 5-Amino-1H-pyrrole-3-carboxamides | beilstein-journals.org |

Michael Addition Sequences

Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for the construction of the pyrrole ring. This reaction can be part of a domino sequence, where the initial Michael adduct undergoes subsequent reactions to form the final heterocyclic product.

For example, the synthesis of polysubstituted pyrroles has been achieved through a sequence involving a Michael addition followed by an intramolecular cyclization. thieme-connect.de In some cases, the reaction cascade can be initiated by a Michael addition, leading to the formation of an intermediate that is primed for a subsequent intramolecular annulation and elimination to furnish the pyrrole ring. mdpi.com The use of Michael addition sequences allows for the construction of highly functionalized pyrroles from readily available starting materials.

Role of Intermediates in Reaction Pathways

The transient species formed during a chemical reaction, known as intermediates, are often the key to understanding the reaction mechanism. In the synthesis of this compound, several types of intermediates have been proposed and, in some cases, identified, providing valuable insights into the reaction pathway.

α-Imino Silver Carbene Intermediates

In certain silver-catalyzed reactions, the formation of an α-imino silver carbene intermediate has been postulated. acs.orgbeilstein-journals.org These highly reactive species are generated from the reaction of ynamides with a silver catalyst. The initial activation of the ynamide by the silver catalyst can lead to an alkenylsilver species, which then undergoes fragmentation to produce the α-imino silver carbene. beilstein-journals.org This intermediate can then undergo a subsequent cyclization and isomerization process to form the final 5-amino-1H-pyrrole-3-carboxamide derivative. beilstein-journals.org The involvement of such carbene intermediates opens up new avenues for the synthesis of complex pyrrole structures.

Enamine-type Intermediates

Enamines are versatile intermediates in organic synthesis and play a crucial role in many pyrrole formation reactions. They are typically formed by the reaction of a secondary amine with a carbonyl compound. In the context of this compound synthesis, enamine-type intermediates can be generated in situ and undergo subsequent cyclization reactions. mdpi.com For instance, the nucleophilic attack of an amine on a carbonyl compound can lead to a (Z)-enamine-type intermediate, which can then undergo an intramolecular cyclization to form the pyrrole ring. mdpi.com The electronic properties of the enamine intermediate can be tuned to favor the desired cyclization pathway. acs.org

The table below outlines the key intermediates and their roles in the formation of the pyrrole ring.

| Intermediate | Formation Method | Subsequent Reaction | Product | Ref |

| α-Imino silver carbene | Reaction of ynamides with a silver catalyst | Cyclization/isomerization | 5-Amino-1H-pyrrole-3-carboxamide | acs.orgbeilstein-journals.org |

| Enamine-type intermediate | Nucleophilic attack of an amine on a carbonyl compound | Intramolecular cyclization | Pyrrole derivatives | mdpi.com |

Tautomeric Equilibria Studies

The phenomenon of tautomerism, an isomeric relationship involving the migration of a proton with a concurrent shift of double bonds, is a critical aspect of the chemical behavior of this compound. researchgate.net Prototropic tautomerism in this molecule and its parent scaffold, 2-aminopyrrole, has been a subject of quantum chemical studies to understand the stability and reactivity of its various isomeric forms. mdpi.comnih.gov

The structure of this compound allows for several types of tautomerism, primarily the enamine-imine tautomerism characteristic of the 2-aminopyrrole core, and the amide-imidic acid tautomerism of the carboxamide side chain. researchgate.netresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), on the simpler 2-aminopyrrole system reveal that the enamino tautomers are generally more stable than the corresponding imino forms. mdpi.comnih.gov

For 2-aminopyrrole, at least eleven prototropic isomers can be considered, including five amino tautomers and three imino tautomers. nih.gov The primary amino tautomer, with protons on the ring nitrogen (N1) and the exocyclic amino group (N6), is the most stable form in the gas phase. mdpi.comnih.gov The relative instability of the imino tautomers is a key factor in their chemistry; however, these less stable forms exhibit exceptionally high basicity at the imino nitrogen atom. mdpi.comresearchgate.net This high basicity is particularly pronounced in tautomers where a proton has shifted to a carbon atom of the pyrrole ring. mdpi.com

This tendency for the amino form to be more stable has significant implications. Derivatives that might be designed as potent imino N-superbases can undergo prototropic shifts to the more stable, but less basic, aminopyrrole structure. mdpi.comresearchgate.net

Table 1: Relative Stabilities of 2-Aminopyrrole Tautomers (Gas Phase, DFT Calculations)

| Tautomer Type | Specific Isomer | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Predicted Stability |

|---|---|---|---|

| Amino (Enamine) | AP16 (Major form) | 0.0 | Most Stable |

| Imino | IP13a | > 40 | Rare form |

| Imino | IP15a | > 40 | Rare form |

| Imino | IP34a | > 40 | Rare form |

Data derived from computational studies on 2-aminopyrrole, the core structure of this compound. mdpi.comnih.gov The specific energy values for the carboxamide derivative may vary.

Transition State Analysis and Energy Profiles

The study of reaction mechanisms, including tautomeric interconversions, relies heavily on understanding the energy landscape of the reacting system. Transition state analysis provides insight into the energy barriers that must be overcome for a chemical transformation to occur. pearson.comacs.org For the tautomerism of pyrrole derivatives, quantum chemical methods are employed to calculate the energy profiles and locate the transition state structures connecting different tautomers. mdpi.comchinesechemsoc.org

According to Hammond's Postulate, the structure of a transition state will more closely resemble the species (reactant or product) to which it is closer in energy. pearson.com In the context of the tautomerism of 2-aminopyrrole, the transition states for the conversion of the stable amino tautomers to the higher-energy imino tautomers would be expected to resemble the structure of the imino tautomers.

Computational studies on related pyrrole systems have quantified the energy barriers for various reaction steps. For instance, in the co-oligomerization of formaldehyde (B43269) and pyrrole, the energy barriers for C-C bond formation were found to be significantly lowered in the presence of an acid catalyst. acs.org The addition of formaldehyde to the α-carbon of pyrrole, facilitated by formic acid, has a calculated energy barrier of +13.1 kcal/mol. acs.org

While specific energy profiles for the tautomerization of this compound are not detailed in the provided search results, the data for 2-aminopyrrole protonation and deprotonation equilibria offer a proxy for understanding the energetics. mdpi.com The Gibbs free energies (ΔG) for these processes indicate that certain isomers are exceptionally rare, with ΔG values higher than 40 kJ mol⁻¹, suggesting high energy barriers for their formation from the most stable tautomer. mdpi.com Such high-energy intermediates would likely only be relevant in the mechanisms of reactions conducted under forcing conditions, such as in the presence of extremely strong bases. mdpi.com

The energy profile for a typical proton transfer reaction, which defines tautomerism, involves the starting tautomer and the product tautomer as energy minima, separated by a maximum corresponding to the transition state. chinesechemsoc.org The height of this barrier, the activation energy, determines the kinetic feasibility of the interconversion. For 2-aminopyrrole derivatives, the transformation into the more stable amino forms is a kinetically and thermodynamically favored process. mdpi.com

Table 2: Calculated Energy Barriers for Related Pyrrole Reactions

| Reaction | System | Catalyst | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| CH₂O addition to α-carbon | Pyrrole + Formaldehyde | Formic Acid | +13.1 |

| CH₂O addition to nitrogen | Pyrrole + Formaldehyde | Formic Acid | +16.9 |

| C2-C bond formation | Indole derivative | Photosensitizer | +10.8 (65.4 - 54.6) |

This table presents data from related pyrrole systems to illustrate the typical energy scales involved in their reactions. acs.orgchinesechemsoc.org The values provide a conceptual framework for the likely energetics of this compound.

Structure Activity Relationship Sar Studies and Derivative Design

Design Principles for 2-Amino-1H-pyrrole-3-carboxamide Analogs

The design of new molecules based on the this compound core leverages both computational and synthetic strategies to enhance desired biological effects.

Rational Design and Molecular Hybridization

Rational design strategies aim to create new compounds by integrating the this compound scaffold with other known pharmacophores to produce hybrid molecules with potentially synergistic or enhanced activities. mdpi.com This approach is predicated on a deep understanding of the target's binding site and the key interactions that govern molecular recognition.

For instance, a molecular hybridization strategy was employed to develop novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives. researchgate.net Similarly, researchers have designed and synthesized new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides through molecular hybridization, yielding compounds with potent antibacterial activity against various strains. mdpi.com Another example involves the creation of dihalogenated pyrrole (B145914) derivatives combined with a phenyl ring bearing specific substituents, which has been shown to positively influence antibacterial activity. researchgate.net The goal of hybridization is often to combine the favorable properties of different molecular fragments into a single, more effective compound. mdpi.com

Scaffold Hopping Strategies

Scaffold hopping is a powerful technique used to identify structurally novel compounds by replacing the central core of a known active molecule while preserving its biological activity. nih.gov This strategy can lead to new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics.

Impact of Substituents on Biological Activities

Systematic modification of the substituents at the N1, C2, and C3 positions of the this compound ring is a cornerstone of SAR studies. These changes can profoundly influence the compound's interaction with its biological target.

Modifications at the Pyrrole Ring Nitrogen (N1)

The substituent at the N1 position of the pyrrole ring often plays a crucial role in determining biological activity. SAR studies have shown that this position is sensitive to steric and electronic modifications.

For example, in a series of metallo-β-lactamase inhibitors based on a 2-aminopyrrole-3-carbonitrile scaffold, the presence of an N-benzyl side chain was found to be important for inhibitory potency. nih.govuq.edu.au Research on 5-HT6 receptor ligands revealed that introducing a second hydrophobic site linked by a sulfonyl group at the N1 position was a key feature for activity. nih.govacs.org Further studies on proteasome inhibitors indicated that a hydrogen bond acceptor at the N1 position was critical, as its removal led to inactive compounds, while an N-methyl group was not tolerated. acs.org

Table 1: Impact of N1-Substituents on Biological Activity This table is for illustrative purposes and synthesizes general findings from the cited literature. Specific activities and compounds should be consulted in the primary sources.

| N1-Substituent | General Observation | Biological Target Context | Citations |

|---|---|---|---|

| Benzyl Group | Important for maintaining inhibitory activity. | Metallo-β-lactamases | nih.gov, uq.edu.au |

| Arylsulfonyl Group | Introduces a key hydrogen bond acceptor site, beneficial for affinity. | 5-HT6 Receptor | nih.gov, acs.org |

| Hydrogen Bond Donor (e.g., -H) | Can be essential for activity in some scaffolds. | Proteasome | acs.org |

| Methyl Group | Not tolerated; leads to inactive compounds in this series. | Proteasome | acs.org |

| Oxygen (replacing Nitrogen) | Can lead to a range of potencies, sometimes with improved solubility. | Proteasome | acs.org |

Substitutions on the Carboxamide Group (C3)

The carboxamide group at the C3 position is a frequent point of modification to explore new interactions with biological targets and to modulate physicochemical properties.

In the development of 5-HT6 receptor inverse agonists, decorating the 3-carboxamide fragment with diverse alicyclic amines, such as a pyrrolidine (B122466) ring, was a key strategy. nih.gov This provided a positively ionizable atom, which is a common feature in ligands for this receptor. nih.govacs.org For EZH2 inhibitors, various substitutions on the carboxamide nitrogen were explored, leading to the identification of potent compounds. rsc.org Similarly, in the context of kinase inhibitors, modifications to the carboxamide moiety, including bioisosteric replacement of the amide bond, have resulted in compounds with enhanced selectivity and activity. cancertreatmentjournal.com Hydrolysis of a nitrile at the C3 position to a carboxamide has also been performed to investigate its role in inhibitory activity. uq.edu.au

Derivatization of the Amino Group (C2)

The amino group at the C2 position offers another handle for chemical modification, allowing for the introduction of various functionalities to probe for additional binding interactions.

In a series of potential anticancer agents, substitution on the amino group at position 2 led to a significant increase in activity against liver cancer cell lines. Acylation of the C2-amino group with various acyl chlorides and anhydrides in a series of metallo-β-lactamase inhibitors led to the discovery of potent N-acylamide derivatives. nih.gov These modifications highlight the importance of the C2-amino group as a point for derivatization to enhance biological potency. nih.gov

Table 2: Impact of C2- and C3-Substituents on Biological Activity This table is for illustrative purposes and synthesizes general findings from the cited literature. Specific activities and compounds should be consulted in the primary sources.

| Position | Modification Type | General Observation | Biological Target Context | Citations |

|---|---|---|---|---|

| C2-Amino | Acylation (N-acylamides) | Resulted in the most potent inhibitors in the series. | Metallo-β-lactamases | nih.gov |

| C2-Amino | Substitution | Led to a marked increase in anticancer activity. | Cancer Cell Lines (HEPG2) | |

| C3-Carboxamide | Alicyclic Amines | Introduction of a positively ionizable atom, key for affinity. | 5-HT6 Receptor | nih.gov, acs.org, |

| C3-Carboxamide | Various N-substituents | Crucial for potency and interaction with the target. | EZH2 | rsc.org |

| C3-Nitrile | Hydrolysis to Carboxamide | Investigated the importance of the nitrile group for activity. | Metallo-β-lactamases | uq.edu.au |

Influence of Aromatic and Alicyclic Substituents

The introduction of aromatic and alicyclic moieties at different positions of the this compound core has a profound impact on the biological activity of the resulting derivatives. These substituents can influence the molecule's interaction with its biological target through various mechanisms, including hydrophobic interactions, steric effects, and electronic modulation.

For instance, in the context of developing inhibitors for metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to β-lactam antibiotics, SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have revealed the critical role of specific substituents. nih.gov The vicinal 4,5-diphenyl groups and the N-benzyl side chain on the pyrrole ring were found to be important for the inhibitory potency against various MBL subclasses. nih.gov The N-benzoyl derivative of this scaffold, for example, demonstrated potent in vitro activity against multiple MBLs, highlighting the favorable influence of an aromatic acyl group at the 2-amino position. nih.govuq.edu.au

In a different therapeutic area, the development of 5-HT6 receptor inverse agonists, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been employed. acs.orgnih.gov The substitution pattern on the 2-phenyl ring and the introduction of an arylsulfonyl group at the N1 position of the pyrrole have been systematically investigated. acs.orgnih.gov It was observed that electron-withdrawing substituents, such as fluorine, chlorine, trifluoromethyl, and trifluoromethoxy groups, on the phenylsulfonyl ring significantly enhanced the affinity for the 5-HT6 receptor. acs.orgnih.gov Notably, a chlorine atom at the C3 position of the phenylsulfonyl ring was particularly beneficial, increasing the affinity up to six-fold. acs.orgnih.gov This enhancement is attributed to the ability of the halogen atom to form stabilizing halogen bonding interactions with the receptor. nih.gov

Furthermore, the nature of the substituent on the carboxamide moiety can also dictate the activity. In the design of inhibitors for mycobacterial membrane protein large 3 (MmpL3), a key target for anti-tuberculosis drugs, it was found that attaching bulky alicyclic groups, such as an adamantyl group, to the carboxamide nitrogen greatly improved the anti-TB activity. nih.gov Conversely, smaller substituents or aromatic groups at this position led to a significant loss of potency. nih.gov

The following table summarizes the influence of selected aromatic and alicyclic substituents on the activity of this compound derivatives based on findings from various studies.

| Scaffold/Target | Substituent Position | Substituent Type | Influence on Activity | Reference |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile / MBLs | 2-amino | N-benzoyl | Potent inhibition of multiple MBLs | nih.govuq.edu.au |

| 2-phenyl-1H-pyrrole-3-carboxamide / 5-HT6 Receptor | Phenylsulfonyl at N1 | Electron-withdrawing groups (e.g., Cl, CF3) | Increased receptor affinity | acs.orgnih.gov |

| Pyrrole-2-carboxamide / MmpL3 (Anti-TB) | Carboxamide nitrogen | Bulky alicyclic (e.g., adamantyl) | Improved anti-TB activity | nih.gov |

| Pyrrole-2-carboxamide / MmpL3 (Anti-TB) | Carboxamide nitrogen | Small or aromatic groups | Decreased anti-TB activity | nih.gov |

Conformational Analysis and Stereochemical Impact

The three-dimensional arrangement of atoms in a molecule, its conformation, and the specific spatial arrangement of its chiral centers, its stereochemistry, are critical determinants of its biological activity. For derivatives of this compound, these factors play a significant role in how the molecule fits into the binding site of its target protein and the resulting biological response.

Stereochemistry becomes particularly important when chiral centers are present in the molecule. In the development of 5-HT6 receptor inverse agonists based on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold, the stereochemistry of an alicyclic amine in the 3-carboxamide fragment was investigated. nih.gov A clear preference for the (S)-enantiomer over the (R)-enantiomer of the pyrrolidin-3-yl fragment was observed in terms of binding affinity to the 5-HT6 receptor. nih.gov Molecular docking studies revealed that while both enantiomers could form a key salt bridge with an aspartate residue in the binding site, there were subtle differences in the orientation of the basic group that likely accounted for the observed difference in affinity. nih.gov

The study of stereochemical aspects is a fundamental component of understanding the interaction of chiral natural products and synthetic compounds with their biological targets. womengovtcollegevisakha.ac.in The specific three-dimensional arrangement of atoms is what allows for chiral recognition in biological systems, leading to differences in efficacy and safety between enantiomers.

Ligand Efficiency and Optimization Parameters

In the process of drug discovery and lead optimization, several parameters are used to assess the quality of a compound and guide its further development. Ligand efficiency (LE) is a widely used metric that normalizes the binding affinity of a molecule by its size, typically the number of non-hydrogen atoms (heavy atom count, HAC). researchgate.netresearchgate.netrgdscience.com It provides an indication of how efficiently a molecule binds to its target on a per-atom basis. A higher LE value is generally desirable, as it suggests that the molecule is making more effective use of its atoms to achieve its potency. researchgate.netresearchgate.net

For derivatives of this compound, optimizing for high ligand efficiency is a key goal. This involves making structural modifications that enhance binding affinity without disproportionately increasing the molecular size. For instance, in the optimization of 5-HT6 receptor ligands, the introduction of a chlorine atom on the phenylsulfonyl ring led to a significant increase in affinity with only a minor increase in molecular weight, thus improving the ligand efficiency. acs.orgnih.gov

Other important optimization parameters include lipophilicity (logP or logD), which affects solubility, permeability, and off-target effects, and the fraction of sp3 hybridized carbons (Fsp3), which can influence solubility and reduce promiscuity. rgdscience.com Ligand lipophilic efficiency (LLE), which relates potency to lipophilicity, is another valuable metric for guiding optimization efforts.

The following table presents a hypothetical example of how ligand efficiency and other optimization parameters might be used to compare different derivatives of a this compound series.

| Compound | IC50 (nM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | logP | LLE (pIC50 - logP) |

| Derivative A | 250 | 6.60 | 25 | 0.264 | 3.5 | 3.1 |

| Derivative B | 50 | 7.30 | 28 | 0.261 | 4.2 | 3.1 |

| Derivative C | 10 | 7.00 | 26 | 0.269 | 3.2 | 3.8 |

Biological Activities and Pre Clinical Investigations

Antimicrobial Activity Studies

The antimicrobial potential of 2-Amino-1H-pyrrole-3-carboxamide derivatives has been evaluated against a range of bacteria, fungi, and viruses, with many compounds demonstrating significant inhibitory effects.

Derivatives of this compound have shown notable antibacterial properties. Research indicates that these compounds are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus. researchgate.netmdpi.comnih.gov For instance, certain 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives displayed high activity against Staphylococcus aureus, with some showing efficacy equal to the antibiotic gentamicin. mdpi.com The pyrrole-2-carboxamide moiety is considered a crucial structural component for these antibacterial effects. mdpi.comnih.gov

The antibacterial spectrum also extends to some Gram-negative bacteria. mdpi.com Specific pyrrole-2-carboxamide derivatives have demonstrated activity against Escherichia coli and Pseudomonas aeruginosa, in some cases comparable to ciprofloxacin (B1669076) and gentamicin, respectively. mdpi.com The introduction of different substituents onto the pyrrole (B145914) ring, such as dihalogenation, has been shown to be a beneficial strategy for enhancing antibacterial activity. mdpi.com For example, a 3,4-dichloropyrrole derivative exhibited potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.03 μg/mL. mdpi.com Other studies have synthesized hybrids of silatrane-1H-pyrrole-2-carboxamide, which were most potent against Gram-positive microorganisms like E. durans and B. subtilis, as well as E. coli. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative Class | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitriles | Staphylococcus aureus (Gram-positive) | High activity, some comparable to gentamicin. | mdpi.com |

| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides | Pseudomonas aeruginosa (Gram-negative) | Activity equal to gentamicin. | mdpi.com |

| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides | Escherichia coli (Gram-negative) | Activity equal to ciprofloxacin. | mdpi.com |

| Silatrane-1H-pyrrole-2-carboxamide hybrids | E. durans, B. subtilis (Gram-positive), E. coli (Gram-negative) | Potent activity against tested strains. | researchgate.net |

| Pyrrolamides | Staphylococcus aureus | MIC value of 0.008 μg/mL. | mdpi.com |

| Pyrrolamides | Escherichia coli | MIC value of 1 μg/mL. | mdpi.com |

In addition to antibacterial effects, this compound derivatives have been investigated for their antifungal properties. scirp.org Studies have shown that these compounds exhibit activity against pathogenic fungi, including Candida albicans and Aspergillus niger. researchgate.net A series of newly synthesized pyrrole derivatives demonstrated significant antifungal activity, with some compounds showing potency equal to or greater than the reference drug, clotrimazole. researchgate.net

The structure-activity relationship studies suggest that specific substitutions on the pyrrole ring are crucial for antifungal efficacy. For example, the presence of a 4-hydroxyphenyl ring in one of the most potent compounds was identified as a key feature for its activity against C. albicans. researchgate.net Furthermore, novel pyrazole-furan carboxamide and pyrazole-pyrrole carboxamide derivatives have been developed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a known target for fungicides. acs.org Many of these compounds displayed potent fungicidal activities against destructive fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. acs.orgresearchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Derivative Class | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Substituted pyrrole derivatives | Candida albicans, Aspergillus niger | Potency equal to or higher than clotrimazole. | researchgate.net |

| Pyrrole derivative with 4-hydroxyphenyl ring | Candida albicans | Identified as a key pharmacophoric feature for activity. | researchgate.net |

| Pyrazole-pyrrole carboxamides | Sclerotinia sclerotiorum, Rhizoctonia solani, Pyricularia grisea | Majority displayed potent fungicidal activities. | acs.org |

The antiviral potential of the pyrrole scaffold has also been a focus of research. scirp.orgmdpi.com Derivatives of this compound have been explored as potential antiviral agents, particularly in the context of Human Immunodeficiency Virus (HIV). nih.gov Highly substituted pyrroles are considered a versatile scaffold for developing anti-HIV agents. nih.gov

Research has led to the synthesis of 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives which were tested for their ability to inhibit the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity. nih.gov Pyrrole derivatives were among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified. nih.gov This line of research suggests that the this compound scaffold is a promising starting point for the development of new antiviral compounds, including dual inhibitors of different viral enzymes. nih.gov

Anticancer Activity Research

A significant body of research has been dedicated to the anticancer properties of this compound derivatives, revealing their ability to induce cytotoxicity in various cancer cell lines through mechanisms such as enzyme inhibition and interference with microtubule dynamics. bohrium.commdpi.comnih.gov

Derivatives of this compound have demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines in laboratory settings. bohrium.commdpi.com These include, but are not limited to, melanoma, breast cancer, lung cancer, and colon cancer. mdpi.comresearchgate.netarabjchem.org

One class of derivatives, referred to as 2-APCAs, effectively inhibited the growth of various cancer cell lines, including different types of breast and non-small cell lung cancer (NSCLC). bohrium.com Notably, these compounds were also effective against cancer cells that had developed resistance to certain existing chemotherapeutic agents. bohrium.com The cytotoxic effect of these pyrrole derivatives is often linked to their ability to interfere with tubulin polymerization, a critical process for cell division. bohrium.commdpi.comnih.gov This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death. bohrium.comnih.gov For instance, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) showed considerable inhibition of cancer cell proliferation in vitro, with their mechanism of action attributed to the inhibition of tubulin polymerization and induction of G2/M cell-cycle arrest. nih.govresearchgate.net

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Lines | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-amino-pyrrole-carboxamides (2-APCAs) | Breast, Prostate, Non-small cell lung cancer (NSCLC), Soft tissue sarcomas | Effective growth inhibition, including in resistant cell lines. | Interference with tubulin polymerization, M-phase accumulation, apoptosis. | bohrium.com |

| Pyrrole-based carboxamides (CAs) | Breast, Lung, Prostate | Potent anti-cancer properties. | Inhibition of tubulin polymerization. | mdpi.com |

| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Leiomyosarcoma, Rhabdomyosarcoma, GIST, Ewing's sarcoma, Osteosarcoma | Considerable inhibition of cell proliferation. | Inhibition of tubulin polymerization, G2/M cell-cycle arrest, apoptosis. | nih.govresearchgate.net |

| Pyrrolidines and Pyrroles | Human Colon Carcinoma (CACO-2 AND HCT116) | Antiproliferation activities. | Not specified. | researchgate.net |

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. nih.govgoogle.comgoogle.com A key target identified is the cell division cycle 7 (Cdc7) serine/threonine kinase, which is a vital regulator of DNA synthesis. nih.gov Inhibition of Cdc7 has been shown to cause apoptosis in tumor cells. nih.gov Specific derivatives, such as 5-(2-amino-pyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide, have been developed as Cdc7 kinase inhibitors. nih.gov These compounds are also noted to have inhibitory activity against Cdc7/Cdk complexes. google.comgoogle.com

Furthermore, the pyrrole-3-carboxamide scaffold has been utilized to develop inhibitors for other protein kinases. google.comnih.govpdbj.org For example, a novel class of Janus kinase 2 (JAK2) inhibitors was developed from this scaffold, with one compound demonstrating significant tumor growth inhibition in a xenograft tumor model. nih.govpdbj.org The mechanism of action for many of the cytotoxic pyrrole derivatives involves targeting microtubules. bohrium.commdpi.comnih.gov This action is relevant to the inhibition of mitotic kinases like polo-like kinase 1 (PLK1), which are essential for the regulation of the M-phase of the cell cycle, although direct inhibition of PLK1 by these specific carboxamides is an area for further detailed investigation.

Table 4: Enzyme Inhibition Profiles of this compound Derivatives

| Derivative Class | Target Enzyme | Therapeutic Relevance | Reference |

|---|---|---|---|

| 5-heteroaryl-3-carboxamido-2-aryl pyrroles | Cdc7 serine/threonine kinase | Potential anticancer therapy through induction of apoptosis in tumor cells. | nih.gov |

| 5-(2-Aminopyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carboxamides | Cdc7 or Cdc7/Cdks | Treatment of cancers and cell proliferative disorders. | google.comgoogle.com |

| Pyrrole-3-carboxamides | Janus Kinase 2 (JAK2) | Treatment of myeloproliferative disorders and other cancers. | nih.govpdbj.org |

| 2-amino-pyrrole-carboxamides (2-APCAs) | Tubulin (leading to mitotic arrest) | Inhibition of cancer cell proliferation; relevant to mitotic kinases like PLK1. | bohrium.com |

Receptor Modulation (e.g., 5-HT6R inverse agonism)

A significant area of research for this compound derivatives has been their interaction with the serotonin (B10506) type 6 receptor (5-HT6R), a promising target for treating cognitive deficits. nih.gov Studies have focused on modifying the this compound scaffold to develop potent and selective 5-HT6R ligands. nih.govscispace.com

A notable discovery was the development of 2-phenyl-1H-pyrrole-3-carboxamide derivatives. nih.gov This structural modification, derived from truncating a more complex 1H-pyrrolo[3,2-c]quinoline scaffold, led to a significant shift in functional activity. scispace.com While the parent scaffold produced neutral antagonists, the new 2-phenyl-1H-pyrrole-3-carboxamide derivatives behaved as inverse agonists at the 5-HT6R. nih.govscispace.com Inverse agonists are unique in that they can inhibit the baseline, constitutive activity of a receptor even in the absence of its natural ligand. scispace.com

Specifically, one derivative, identified as compound 27, demonstrated inverse agonist activity at two key 5-HT6R-operated signaling pathways: the Gs protein pathway and the Cdk5 (cyclin-dependent kinase 5) pathway. nih.govresearchgate.net This compound exhibited high selectivity and metabolic stability, and successfully reversed scopolamine-induced memory decline in preclinical models, highlighting its potential as a cognition-enhancing agent. nih.gov Another derivative, compound 33, also showed potent 5-HT6R inverse agonism at Gs, Cdk5, and mTOR signaling pathways. nih.gov

| Compound | Activity | Affected Signaling Pathways | Potential Therapeutic Effect | Reference |

|---|---|---|---|---|

| Compound 27 (a 2-phenyl-1H-pyrrole-3-carboxamide derivative) | 5-HT6R Inverse Agonist | Gs, Cdk5 | Cognition-Enhancement | nih.govresearchgate.net |

| Compound 33 (a 2-aryl-1H-pyrrole-3-carboxamide derivative) | Potent 5-HT6R Inverse Agonist | Gs, Cdk5, mTOR | Neuropathic Pain Alleviation | nih.gov |

Anti-inflammatory Properties

The pyrrole nucleus is a core component of several compounds with known anti-inflammatory effects. nih.govscirp.org Research has indicated that derivatives of this compound possess anti-inflammatory properties, largely attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. scirp.orgscirp.org COX enzymes are responsible for producing prostaglandins, which are key mediators in the inflammation process. scirp.org

In one study, a series of novel pyrrole and condensed pyrrole derivatives were synthesized and evaluated for their anti-inflammatory activity. scirp.org Several of these compounds, which included a carboxamide function, demonstrated potent activity, with some being comparable to the reference drug Indomethacin. scirp.orgscirp.org The anti-inflammatory effects of pyrrole-containing compounds are often linked to the inhibition of pro-inflammatory cytokines through the modulation of signaling pathways like MAPK p38 and NF-κB. nih.gov

| Compound Class | Observed Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| Pyrrole-3-carboxamide derivatives | Potent anti-inflammatory activity, comparable to Indomethacin in some cases. | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) production. | scirp.orgscirp.org |

| Pyrrol-2-aldehyde analogs | Modulation of pro-inflammatory cytokines. | Inhibition of MAPK p38 and NF-κB signaling pathways. | nih.gov |

Other Investigated Biological Activities (e.g., antinociceptive)

Beyond receptor modulation and anti-inflammatory effects, derivatives of the this compound scaffold have demonstrated other significant biological activities, most notably antinociceptive (pain-relieving) effects.

Several studies have synthesized and tested various esters and amides of substituted 2-aminopyrrole derivatives, finding that they possess pronounced antinociceptive activity. researchgate.net In some cases, the pain-relieving activity of the synthesized compounds exceeded that of the reference drug, metamizole (B1201355) sodium. researchgate.net This activity was observed alongside low toxicity in preclinical models. researchgate.netresearchgate.net Furthermore, a specific 2-aryl-1H-pyrrole-3-carboxamide derivative (compound 33), which acts as a 5-HT6R inverse agonist, was found to dose-dependently reduce tactile allodynia in a rat model of neuropathic pain. nih.gov

Other reported activities for pyrrole derivatives include antihypoxic, antibacterial, and anticancer effects. researchgate.netontosight.ai For instance, certain derivatives of 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-4,5-dihydropyrrole-3-carboxylic acid showed a promising antihypoxic effect. bohrium.com

Mechanisms of Biological Action (Proposed Molecular Targets and Pathways)

The diverse biological activities of this compound derivatives stem from their interaction with multiple molecular targets and signaling pathways.

Receptor Modulation: For cognition enhancement and neuropathic pain, the primary target identified is the 5-HT6 receptor. nih.govnih.gov Derivatives act as inverse agonists, inhibiting the constitutive, ligand-independent activity of the receptor. scispace.com This modulation affects downstream signaling cascades, including the canonical Gs-adenylyl cyclase pathway and non-canonical pathways involving Cdk5 and mTOR kinase. nih.govresearchgate.netnih.gov The interaction with the 5-HT6R is thought to involve a salt bridge formation with an aspartate residue (D3.32) in the receptor. nih.gov

Anti-inflammatory Action: The anti-inflammatory effects are primarily proposed to occur via the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. nih.govscirp.org This action blocks the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators. scirp.org Additionally, modulation of the MAPK p38 and NF-κB signaling pathways has been implicated, which would reduce the expression of pro-inflammatory cytokines. nih.gov

Antinociceptive Effects: The pain-relieving properties are linked to at least two mechanisms. One is the inverse agonism at the 5-HT6R, which has been shown to alleviate neuropathic pain symptoms by modulating mTOR kinase activity. nih.gov The other is likely related to the anti-inflammatory action via COX inhibition, which would reduce pain associated with inflammation.

Anticancer Mechanisms: In the context of anticancer activity, some pyrrole compounds have been shown to interfere with DNA damage repair mechanisms. researchgate.net One compound, 2-APC, was found to decrease the levels of Rad51 recombinase, a key protein in homologous recombination repair, by promoting its degradation. This sensitizes cancer cells to DNA-damaging agents like doxorubicin. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-1H-pyrrole-3-carboxamide at the atomic and molecular levels. These calculations offer a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. biointerfaceresearch.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of density functional methods. science.govacs.org It is frequently used in conjunction with various basis sets, such as 6-31G(d), 6-31+G(d,p), and 6-311++G(d,p), to optimize molecular geometries and predict a range of molecular properties. biointerfaceresearch.comscience.govgrafiati.com

For instance, DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set have been employed to study derivatives like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. ijcce.ac.ir These studies provide optimized geometric parameters that are often in good agreement with experimental data from techniques like X-ray crystallography. ijcce.ac.irijcce.ac.ir The choice of basis set is crucial, with larger basis sets like 6-311G(d,p) generally providing more accurate descriptions of polar bonds within the molecule. ijcce.ac.ir

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. science.gov

In studies of pyrrole (B145914) derivatives, HOMO-LUMO analysis helps to understand the electronic transitions and reactivity patterns. For example, in some derivatives, the HOMO may be localized on the pyrrole ring and associated groups, while the LUMO is situated on other parts of the molecule, indicating the direction of charge transfer during electronic excitation. researchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| Egap | HOMO-LUMO Energy Gap | A larger gap implies greater stability and lower reactivity. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyrrole derivatives, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions. For example, the oxygen atom of the carboxamide group typically shows a region of high electron density, making it a potential hydrogen bond acceptor. researchgate.net Conversely, the hydrogen atoms of the amino group and the pyrrole NH are electron-deficient and can act as hydrogen bond donors. This information is vital for understanding intermolecular interactions, which play a significant role in the biological activity of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energies associated with these interactions. uni-muenchen.de

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein. These methods are instrumental in drug discovery and development.

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking studies are performed to predict the preferred orientation of a ligand when it binds to a protein's active site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. ijcce.ac.irmdpi.com These studies are crucial for understanding the potential biological activity of pyrrole-based compounds.

Prediction of Receptor-Ligand Binding Modes

Understanding how a molecule interacts with its biological target is fundamental to drug design. Computational docking simulations are employed to predict the binding orientation and affinity of ligands within the active site of a receptor.

Molecular docking studies have been utilized to investigate the binding modes of various pyrrole carboxamide derivatives. For instance, in the context of discovering novel VEGFR-2 inhibitors, docking simulations are used to evaluate the binding mode between the protein and potential ligands. researchgate.net Similarly, docking studies on pyrrole-based heterocyclic amino acid derivatives with the GABA-A receptor have revealed significant interactions at the active site. ijper.org These studies help in understanding the key amino acid residues involved in the binding, which is crucial for designing more potent and selective inhibitors. ijper.orgrdd.edu.iq

In the pursuit of new anticancer agents targeting acute myeloid leukemia, molecular docking simulations have been performed on pyrrole derivatives against the FLT3 receptor's ATP pocket. rdd.edu.iq The results from these simulations, which show good binding energies, inform the design of compounds with potentially higher inhibitory activity. rdd.edu.iq Furthermore, in the development of inhibitors for B-cell lymphoma 2 (Bcl-2), molecular docking is used to analyze the interactions between pyrrole-containing compounds and the amino acid residues of the Bcl-2 receptor. jddtonline.info

The reliability of these predictions is often enhanced by combining docking with molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability over time. researchgate.netnih.gov This combined approach has been successfully applied to thieno[3,2-b]pyrrole-5-carboxamide derivatives targeting LSD1, where it helped to elucidate the binding interaction modes. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Pharmacophore-based virtual screening is a prominent method that has been successfully applied in the discovery of novel inhibitors. This approach involves creating a 3D pharmacophore model based on the key interaction features of a known active ligand or a ligand-target complex. tandfonline.com This model is then used to screen virtual libraries for molecules that match the pharmacophoric features. tandfonline.com For example, this technique has been used to identify potent CDK-2 inhibitors from a library of pyrrolizines. tandfonline.com

Another common approach is structure-based virtual screening, which relies on the three-dimensional structure of the target protein. nih.gov Molecular docking is a key component of this strategy, where compounds from a database are docked into the active site of the target, and their binding affinities are scored and ranked. nih.gov This method has been employed to identify new anti-adipogenic compounds by screening chemical databases against target proteins. nih.gov

Virtual screening campaigns can involve multiple steps, starting with pharmacophore-based screening to narrow down a large library, followed by more computationally intensive molecular docking of the selected hits. jddtonline.info This hierarchical approach was used to screen the ZINC natural product database for potential Bcl-2 inhibitors, resulting in the identification of 255 potential candidates. jddtonline.info The success of virtual screening is often validated through experimental assays to confirm the biological activity of the identified hits. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model involves several key steps, including the selection of a dataset of compounds with known biological activities, calculation of molecular descriptors, and the application of statistical methods to build and validate the model. mdpi.com For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives targeting LSD1, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models use the 3D steric and electrostatic fields around the molecules to correlate with their inhibitory activity. nih.gov

The process begins with the alignment of the molecules in the dataset, often guided by their docking poses within the target's active site. nih.gov The resulting QSAR models are then validated to ensure their predictive power. mdpi.com A statistically significant model can provide valuable insights into the structure-activity relationships, highlighting the chemical features that are crucial for biological activity. researchgate.net

Once a robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. This predictive capability is a cornerstone of modern drug design, as it allows for the prioritization of synthetic targets and the in silico design of more potent molecules. bohrium.com